molecular formula C12H16N2O B2697511 N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide CAS No. 926247-04-3

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide

カタログ番号: B2697511
CAS番号: 926247-04-3
分子量: 204.273
InChIキー: MJJZKJAKJMAJNM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide is an organic compound with the molecular formula C12H16N2O It is a cyclobutanecarboxamide derivative with an aminomethyl group attached to the phenyl ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide typically involves the following steps:

    Formation of the cyclobutanecarboxylic acid: This can be achieved through a involving a suitable diene and a dienophile.

    Amidation: The cyclobutanecarboxylic acid is then converted to the corresponding amide using reagents such as thionyl chloride (SOCl2) followed by reaction with an amine.

    Introduction of the aminomethyl group: This step involves the reaction of the amide with formaldehyde and ammonium chloride under reductive amination conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

化学反応の分析

Types of Reactions

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) are used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Halogenated derivatives of the phenyl ring.

科学的研究の応用

Histamine H3 Receptor Antagonism

One of the primary applications of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide is as a scaffold for developing histamine H3 receptor antagonists. These receptors play a crucial role in neurotransmission, sleep regulation, and cognitive functions. Compounds targeting these receptors have potential therapeutic applications in treating conditions such as:

  • Narcolepsy
  • Alzheimer's Disease
  • Attention-Deficit/Hyperactivity Disorder (ADHD)

The ability of this compound to modulate histamine H3 receptor activity indicates its potential in addressing these neurological disorders.

Medicinal Chemistry

The compound's structural features make it a candidate for further modifications aimed at enhancing its pharmacological properties. Its amide functional group allows for various chemical reactions that can lead to the synthesis of derivatives with improved efficacy and selectivity against specific biological targets.

Biological Pathway Modulation

This compound may also play a role in modulating various biological pathways due to its interactions with proteins involved in neurotransmission and inflammation. This aspect opens avenues for research into its use as an anti-inflammatory agent or in neuroprotection .

Case Study 1: Histamine H3 Receptor Antagonists Development

A study focused on the synthesis of compounds related to this compound demonstrated that modifications to the cyclobutane core could enhance binding affinity to histamine H3 receptors. These findings suggest that systematic alterations can lead to more potent antagonists, providing insights into drug design strategies for neurological disorders.

Case Study 2: Neuropharmacological Effects

Research exploring the neuropharmacological effects of this compound revealed promising results in animal models, indicating potential benefits in enhancing cognitive functions and reducing symptoms associated with ADHD. The compound's ability to influence neurotransmitter release was highlighted as a key mechanism behind these effects.

Summary of Applications

Application AreaDescription
Histamine H3 Receptor AntagonismPotential treatment for narcolepsy, Alzheimer's disease, and ADHD through receptor modulation.
Medicinal ChemistryScaffold for developing derivatives with enhanced pharmacological properties.
Biological Pathway ModulationPossible anti-inflammatory effects and neuroprotective roles through interaction with biological targets.

作用機序

The mechanism of action of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyclobutanecarboxamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Similar Compounds

  • N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide
  • N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide
  • N-[3-(aminomethyl)phenyl]cycloheptanecarboxamide

Uniqueness

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide is unique due to its cyclobutane ring, which imparts rigidity and distinct steric properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs. This rigidity can influence its binding affinity and selectivity towards biological targets, making it a valuable compound for research and development.

生物活性

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

1. Structural Characteristics

The compound features a cyclobutane ring, which imparts rigidity and distinct steric properties compared to its analogs such as cyclopentane and cyclohexane derivatives. This rigidity is believed to influence its interaction with biological targets, enhancing its binding affinity and selectivity.

2. Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Cyclobutanecarboxylic Acid : Achieved through a diene and dienophile reaction.
  • Amidation : Conversion of the cyclobutanecarboxylic acid to the amide using thionyl chloride followed by reaction with an amine.
  • Introduction of Aminomethyl Group : Reaction with formaldehyde and ammonium chloride under reductive amination conditions.

The mechanism of action involves interactions between the aminomethyl group and biological macromolecules, allowing for hydrogen bonding. The cyclobutanecarboxamide moiety can interact with hydrophobic pockets in proteins, potentially modulating enzyme or receptor activity.

3.2 Antimalarial Activity

Recent studies have evaluated derivatives of this compound for antimalarial properties:

  • In Vitro Studies : Compounds were tested against Plasmodium falciparum strains, revealing IC50 values ranging from 0.18 to 24.82 µM against the W2 strain (CQ-resistant) and from 0.07 to 25.78 µM against the 3D7 strain (CQ-sensitive) .
  • Selectivity Index : A notable derivative exhibited a selectivity index (SI) of 17.28 against the W2 strain, indicating promising therapeutic potential .
CompoundIC50 (W2)IC50 (3D7)Selectivity Index
1a0.40 µM0.11 µM-
1m0.18 µM-17.28
1r---

3.3 Other Biological Activities

Beyond antimalarial effects, this compound has been explored for other therapeutic applications:

Case Study: Antimalarial Evaluation

A series of new compounds based on the structure of this compound were synthesized and evaluated for their antimalarial activity against P. falciparum. The most active compound displayed significant potency with low cytotoxicity on human HepG2 cells, showcasing its therapeutic promise .

5. Conclusion

This compound presents a compelling case for further research due to its unique structural properties and demonstrated biological activities, particularly in combating malaria. Ongoing studies will be crucial in elucidating its full therapeutic potential and mechanisms of action.

特性

IUPAC Name

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-8-9-3-1-6-11(7-9)14-12(15)10-4-2-5-10/h1,3,6-7,10H,2,4-5,8,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJZKJAKJMAJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。